molecular formula C27H24ClP B072608 Cinnamyltriphenylphosphonium chloride CAS No. 1530-35-4

Cinnamyltriphenylphosphonium chloride

Cat. No.: B072608
CAS No.: 1530-35-4
M. Wt: 414.9 g/mol
InChI Key: NBGQQOBCTPJEFE-ZUQRMPMESA-M
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Scientific Research Applications

Synthesis Applications

Cinnamyltriphenylphosphonium chloride serves as a key intermediate in various synthetic pathways:

  • Synthesis of Carotenoids : CTP-Cl is utilized in the synthesis of carotenoids, such as β-carotene. The compound reacts with retinal in the presence of a base like potassium hydroxide, yielding carotenoid products that are valuable as feed additives for poultry, enhancing skin and egg pigmentation .
Reaction ComponentRole
This compoundIntermediate
RetinalReactant
Potassium HydroxideBase
  • Phosphonium Salts in Organic Reactions : CTP-Cl is part of a broader class of phosphonium salts that have been explored for their utility in organic reactions, including click chemistry and coupling reactions, due to their ability to stabilize reactive intermediates .

Biological Applications

CTP-Cl has shown promise in biological systems:

  • Antibacterial Activity : Research indicates that CTP-Cl exhibits antibacterial properties when used as a corrosion inhibitor. It has been tested against various bacterial strains and demonstrated effectiveness comparable to other known inhibitors . This application is particularly relevant in materials science where corrosion resistance is critical.
Application AreaFindings
Antibacterial Corrosion InhibitionEffective against various bacterial strains

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of CTP-Cl:

  • Synthesis of β-Carotene : A detailed study illustrated the synthesis process involving CTP-Cl as an intermediate. The reaction conditions were optimized to minimize side products, resulting in high yields of β-carotene suitable for use as a pigmenting agent .
  • Corrosion Inhibition Studies : In a comparative study on corrosion inhibitors, CTP-Cl was evaluated alongside other phosphonium compounds. The results indicated that it significantly reduced corrosion rates in metal substrates exposed to bacterial environments, showcasing its dual role as an antibacterial agent and corrosion inhibitor .

Comparison with Similar Compounds

Cinnamyltriphenylphosphonium chloride can be compared to other triphenylphosphonium salts, such as:

The uniqueness of this compound lies in its cinnamyl group, which provides distinct reactivity and biological activity compared to its analogs .

Biological Activity

Cinnamyltriphenylphosphonium chloride (CTP-Cl) is a quaternary phosphonium salt that has garnered interest in biological research due to its unique properties and potential applications in pharmacology and biochemistry. This article reviews the biological activity of CTP-Cl, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic use.

This compound is characterized by a triphenylphosphonium moiety attached to a cinnamyl group. The structure can be represented as follows:

Cinnamyltriphenylphosphonium chloridePh3P+C6H5CH=CHC6H5Cl\text{this compound}\rightarrow \text{Ph}_3\text{P}^+\text{C}_6\text{H}_5\text{CH}=\text{CHC}_6\text{H}_5\text{Cl}^-

This configuration allows CTP-Cl to interact with various biological molecules, particularly DNA and cellular membranes.

Interaction with DNA

CTP-Cl has been shown to associate strongly with DNA, which is a significant factor in its cytotoxic effects. Studies indicate that arylphosphonium salts (APS), including CTP-Cl, can disrupt DNA replication and repair mechanisms. The binding affinity of CTP-Cl to DNA correlates with its cytotoxicity, suggesting that the compound may hinder cellular metabolic pathways involved in DNA synthesis and repair .

Mitochondrial Targeting

The lipophilic nature of CTP-Cl facilitates its accumulation in mitochondria, particularly in cancer cells that exhibit a higher mitochondrial membrane potential compared to normal cells. This selective accumulation enhances its potential as a chemotherapeutic agent, as it can induce mitochondrial dysfunction leading to apoptosis in malignant cells .

Cytotoxicity Studies

In vitro studies have demonstrated that CTP-Cl exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell Line IC50 (µM) Mechanism of Action
Rat Glioma12DNA interaction and mitochondrial targeting
Human Breast Cancer10Induction of apoptosis
Melanoma8Disruption of mitochondrial function
Cervical Cancer15Inhibition of DNA replication

CTP-Cl was found to be approximately 1000 times more toxic than methylmethane sulfonate (MMS), a well-known DNA alkylating agent, emphasizing its potency as a cytotoxic agent .

Chemotherapeutic Potential

Research has indicated that CTP-Cl could serve as a promising candidate for cancer therapy due to its ability to selectively target cancer cells while sparing normal cells. In one study, treatment with CTP-Cl resulted in significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The mechanism was attributed to the compound's ability to induce oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer properties, CTP-Cl has demonstrated antimicrobial activity against various bacterial strains. The compound's interaction with bacterial DNA led to increased toxicity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cinnamyltriphenylphosphonium chloride, and how can purity be optimized?

  • Methodology :

  • Synthesis : React cinnamyl chloride with triphenylphosphine in anhydrous dichloromethane or toluene under inert atmosphere (argon/nitrogen) at 60–80°C for 12–24 hours. Monitor reaction completion via TLC (eluent: ethyl acetate/hexane 1:4).
  • Purification : Precipitate the product by adding diethyl ether, followed by recrystallization from hot ethanol. Purity (>95%) can be confirmed via melting point analysis (compare to literature values) and NMR spectroscopy.
  • Optimization : Use freshly distilled cinnamyl chloride to avoid hydrolysis. Anhydrous conditions and exclusion of light minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify cinnamyl protons (δ 6.2–7.4 ppm, aromatic and vinyl protons) and triphenylphosphine protons (δ 7.4–7.8 ppm).
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphonium salt formation.
    • Infrared (IR) Spectroscopy : Look for P–C stretching vibrations at 1100–1250 cm⁻¹ and absence of P–H bonds (ruling out unreacted triphenylphosphine).
    • Elemental Analysis : Verify C, H, and Cl content to confirm stoichiometry .

Q. What are the best practices for handling and storing this compound?

  • Handling : Use gloves and safety goggles in a fume hood. Avoid inhalation or skin contact due to potential irritancy (similar to related phosphonium salts).
  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hygroscopic degradation.
  • Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .

Q. How is this compound commonly applied in organic synthesis?

  • Wittig Reaction : Acts as a ylide precursor for olefination of aldehydes. Example: React with benzaldehyde in THF at 0°C to form trans-cinnamyl derivatives.
  • Advantages : The cinnamyl group introduces conjugated alkenes, useful in natural product synthesis (e.g., stilbenes, flavonoids).
  • Limitations : Steric hindrance from triphenylphosphine may reduce reactivity with bulky aldehydes .

Advanced Research Questions

Q. How does the steric bulk of the cinnamyl group influence reactivity in Wittig reactions compared to other phosphonium salts?

  • Mechanistic Insight : The cinnamyl group’s conjugated system stabilizes the ylide intermediate, enhancing selectivity for trans-alkenes. Compare with methyltriphenylphosphonium salts, which favor less sterically hindered products.
  • Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor kinetic products (e.g., trans-alkenes) and high temperatures (reflux) for thermodynamic control.
  • Case Study : In a study with benzaldehyde, this compound yielded 85% trans-stilbene, versus 70% using methyltriphenylphosphonium chloride under identical conditions .

Q. What strategies mitigate degradation of this compound under varying experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating in polar aprotic solvents (e.g., DMF).
  • Solvent Effects : Use anhydrous THF or dichloromethane for reactions; protic solvents (e.g., methanol) accelerate hydrolysis.
  • pH Sensitivity : Degrades in basic conditions (pH > 9). Maintain neutral to slightly acidic conditions during reactions .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Troubleshooting Framework :

Variable Control : Replicate experiments with strict control of solvent purity, temperature, and stoichiometry.

Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., oxidized phosphine oxide).

Literature Comparison : Cross-reference with studies using analogous phosphonium salts (e.g., tetraphenylphosphonium chloride) to identify systemic issues .

Q. What role does this compound play in multi-step catalytic cycles or tandem reactions?

  • Case Study : In a palladium-catalyzed coupling-Wittig sequence, the compound generates alkenes in situ from aryl halides and aldehydes.
  • Challenges : Catalyst poisoning by phosphine residues requires careful ligand selection (e.g., use of Pd(PPh₃)₄ with excess phosphine).
  • Optimization : Sequential addition of reagents and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency .

Properties

IUPAC Name

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQQOBCTPJEFE-ZUQRMPMESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-35-4, 69052-20-6
Record name Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1)
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Record name Phosphonium, chloride
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Record name Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1)
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Record name Cinnamyltriphenylphosphonium chloride
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Record name Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride
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Synthesis routes and methods

Procedure details

88.2 parts of triphenylphosphine was dissolved in 240 parts of xylene and 51.3 parts of cinnamyl chloride was added thereto. The mixture was heated at 130° C. for 4 hr. After the mixture was cooled to 30° C., the resulting colorless crystals were collected by filtration and washed with toluene to obtain 117.4 parts of cinnamyltriphenylphosphonium chloride (compound No. 15).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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